molecular formula C17H15NO5 B4187656 2-[4-[(3-Acetyloxybenzoyl)amino]phenyl]acetic acid

2-[4-[(3-Acetyloxybenzoyl)amino]phenyl]acetic acid

Cat. No.: B4187656
M. Wt: 313.30 g/mol
InChI Key: UJVQFEILEHRVED-UHFFFAOYSA-N
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Description

2-[4-[(3-Acetyloxybenzoyl)amino]phenyl]acetic acid is an organic compound that features a benzoyl group, an acetyloxy group, and an amino group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(3-Acetyloxybenzoyl)amino]phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenylacetic acid with 3-(acetyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, replacing it with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-[4-[(3-Acetyloxybenzoyl)amino]phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(3-Acetyloxybenzoyl)amino]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The benzoyl and amino groups can interact with protein active sites, potentially inhibiting or activating enzymatic functions.

Comparison with Similar Compounds

    4-aminophenylacetic acid: Lacks the acetyloxy and benzoyl groups, making it less versatile in chemical reactions.

    3-(acetyloxy)benzoic acid: Lacks the amino and phenylacetic acid components, limiting its biological activity.

    Benzoylphenylacetic acid: Similar structure but without the acetyloxy group, affecting its reactivity and applications.

Uniqueness: 2-[4-[(3-Acetyloxybenzoyl)amino]phenyl]acetic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and potential biological activities. Its structure enables it to participate in various synthetic and biological processes, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[4-[(3-acetyloxybenzoyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)23-15-4-2-3-13(10-15)17(22)18-14-7-5-12(6-8-14)9-16(20)21/h2-8,10H,9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQFEILEHRVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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